L-Leucyl-N-(3-methylbutyl)-L-leucinamide
Description
L-Leucyl-N-(3-methylbutyl)-L-leucinamide is a dipeptide derivative composed of two leucine residues linked via an amide bond, with the N-terminal leucine modified by a 3-methylbutyl group. This compound serves as a structural backbone for several biologically active analogs, including proteasome inhibitors and enzyme-targeting molecules.
Properties
CAS No. |
497182-33-9 |
|---|---|
Molecular Formula |
C17H35N3O2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
(2S)-2-amino-4-methyl-N-[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]pentanamide |
InChI |
InChI=1S/C17H35N3O2/c1-11(2)7-8-19-17(22)15(10-13(5)6)20-16(21)14(18)9-12(3)4/h11-15H,7-10,18H2,1-6H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1 |
InChI Key |
BUPTWIVIHSYAGE-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CCNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-N-(3-methylbutyl)-L-leucinamide typically involves the coupling of leucine residues with a 3-methylbutylamine derivative. The process often employs peptide coupling reagents such as carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond . The reaction conditions usually include anhydrous solvents like dichloromethane or dimethylformamide, and the reactions are carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing large quantities of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-N-(3-methylbutyl)-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, primary amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
L-Leucyl-N-(3-methylbutyl)-L-leucinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Leucyl-N-(3-methylbutyl)-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells . Additionally, it can affect ion channels, altering membrane potential and cellular excitability .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound Derivatives
*Calculated based on formula C₁₆H₃₂N₃O₂.
Key Observations:
- MG132 is the most well-studied derivative, with potent proteasome inhibition due to its Cbz and formyl groups enhancing cell permeability and target binding . Its dual inhibition of proteasome and calpain distinguishes it from analogs like ALD, which primarily target viral proteases .
- ALD exhibits stronger binding to SARS-CoV-2 main protease (Mpro) compared to phytochemicals like EGCG, highlighting the role of hydroxy and Cbz groups in antiviral activity .
- Compound 46 incorporates a ketone moiety for covalent binding to viral proteases, a mechanism absent in non-covalent inhibitors like MG132 .
Research Findings and Mechanistic Insights
Proteasome and Apoptosis Regulation
- MG132 inhibits the 20S proteasome’s chymotrypsin-like activity, stabilizing pro-apoptotic proteins like MOAP-1 and inducing mitochondrial-dependent apoptosis in cancer cells at 10–20 µM . It also synergizes with celastrol in lysosomal storage disorder therapies by enhancing mutant glucocerebrosidase activity .
- Co-administration of MG132 negates this effect, confirming distinct mechanistic pathways .
Solubility and Pharmacokinetics
- Derivatives like Compound 46 exhibit improved solubility due to polar ketone groups .
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